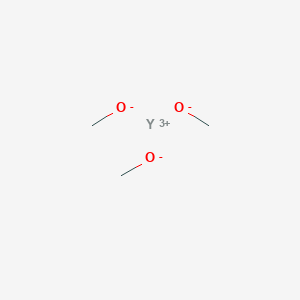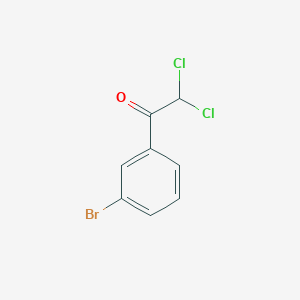![molecular formula C20H10 B14347219 Dicyclopenta[cd,mn]pyrene CAS No. 96915-04-7](/img/structure/B14347219.png)
Dicyclopenta[cd,mn]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopenta[cd,mn]pyrene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dicyclopenta[cd,mn]pyrene typically involves the cyclopentafusion of pyrene derivatives. One common method is the flash vacuum thermolysis (FVT) of bis(1-chloroethenyl)pyrenes . This process involves heating the precursor compounds under reduced pressure to induce the formation of the desired cyclopenta-fused structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclopentafusion techniques. The scalability of these methods depends on the availability of precursor materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclopenta[cd,mn]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the aromatic nature of the compound and the presence of reactive sites on the cyclopentane rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction may yield partially hydrogenated derivatives. Substitution reactions typically result in halogenated pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
Dicyclopenta[cd,mn]pyrene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a model compound to study aromaticity and the effects of cyclopentafusion on PAHs . In biology and medicine, its derivatives have been investigated for their mutagenic and cytotoxic activities, particularly in the context of bacterial mutagenicity assays .
Wirkmechanismus
The mechanism of action of dicyclopenta[cd,mn]pyrene involves its interaction with biological molecules through its aromatic and reactive sites. The compound can form epoxides, which are highly reactive intermediates that can interact with DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include the formation of DNA adducts and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Dicyclopenta[cd,mn]pyrene is part of a family of cyclopenta-fused pyrene congeners, which also includes dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene . These compounds share similar structural features but differ in the positions of the cyclopentane rings. The unique arrangement of the rings in this compound results in distinct aromatic properties and reactivity compared to its congeners . For example, this compound exhibits higher aromatic stabilization energy and different magnetic properties compared to dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene .
Conclusion
This compound is a fascinating compound with unique structural and aromatic properties Its synthesis, chemical reactivity, and potential applications in various scientific fields make it an important subject of study
Eigenschaften
CAS-Nummer |
96915-04-7 |
|---|---|
Molekularformel |
C20H10 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
hexacyclo[9.7.1.13,17.02,6.08,19.013,18]icosa-1(18),2(6),3(20),4,7,9,11(19),12,14,16-decaene |
InChI |
InChI=1S/C20H10/c1-2-11-8-13-4-6-15-10-16-7-5-14-9-12(3-1)17(11)20(18(13)15)19(14)16/h1-10H |
InChI-Schlüssel |
GIUTTXOFOWHPLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C4C(=CC5=C6C4=C2C(=C1)C=C6C=C5)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)


![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)


![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)

